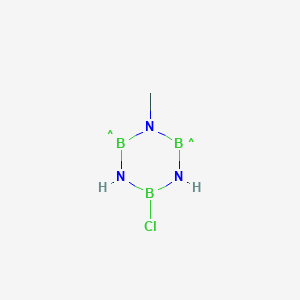
CID 71360743
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71360743” is a chemical entity listed in the PubChem database
Preparation Methods
Industrial Production Methods: Industrial production methods for compounds like CID 71360743 typically involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 71360743 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and oxidizing agents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
CID 71360743 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71360743 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71360743 can be identified using chemical databases like PubChem. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness: this compound is unique due to its specific chemical structure and properties. While similar compounds may exist, the distinct features of this compound make it valuable for specific applications and research areas.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique properties, preparation methods, and diverse applications make it a valuable subject of study
Properties
CAS No. |
36953-63-6 |
|---|---|
Molecular Formula |
CH5B3ClN3 |
Molecular Weight |
127.0 g/mol |
InChI |
InChI=1S/CH5B3ClN3/c1-8-2-6-4(5)7-3-8/h6-7H,1H3 |
InChI Key |
HLXJOYMGPVRELO-UHFFFAOYSA-N |
Canonical SMILES |
[B]1NB(N[B]N1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















